3,5-Dimethyl-2-nitrophenol (CAS 5345-09-5): A Technical Guide to Regioselective Synthesis and Pharmaceutical Application
3,5-Dimethyl-2-nitrophenol (CAS 5345-09-5): A Technical Guide to Regioselective Synthesis and Pharmaceutical Application
Executive Summary
In the landscape of advanced organic synthesis and drug development, 3,5-Dimethyl-2-nitrophenol (CAS 5345-09-5) serves as a critical, sterically hindered building block. Historically, the direct nitration of 3,5-dimethylphenol yields a complex mixture of ortho- and para-nitrated isomers that are notoriously difficult to separate without extensive steam distillation[1]. However, modern catalytic breakthroughs have transformed this compound from a difficult-to-isolate byproduct into a highly accessible precursor for specialized pharmaceutical derivatives, particularly in the synthesis of acyl thiourea-based PIP3 antagonists[2].
This whitepaper provides an authoritative, step-by-step guide to the physicochemical profiling, regioselective synthesis, and downstream pharmaceutical applications of 3,5-dimethyl-2-nitrophenol, designed specifically for researchers and process chemists.
Physicochemical Profiling & Structural Dynamics
The utility of 3,5-dimethyl-2-nitrophenol lies in its unique electronic and steric environment. The electron-donating properties of the two methyl groups at the 3- and 5-positions activate the aromatic ring, while the strongly electron-withdrawing nitro group at the 2-position creates a highly polarized molecule. This polarization is essential for downstream reduction to highly nucleophilic anilines[3].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 5345-09-5 | Unique chemical registry identifier. |
| Molecular Formula | C₈H₉NO₃ | Confirmed via High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 167.16 g/mol | Standard parameter for stoichiometric calculations. |
| Melting Point | 66–67 °C | Sharp melting point indicates high purity post-column chromatography[4]. |
| XLogP3 | 2.7 | Indicates moderate lipophilicity, favorable for cellular membrane permeability in derivative drug candidates[5]. |
| GHS Classification | Acute Tox. 3 (Oral); Eye Irrit. 2 | Mandates strict PPE; toxic if swallowed (H301)[6]. |
Data aggregated from the 5 and primary literature.
Regioselective Synthesis: Overcoming Steric Hindrance
Direct electrophilic aromatic substitution (nitration) of 3,5-dimethylphenol using standard HNO₃/H₂SO₄ mixtures leads to poor regiocontrol, yielding predominantly the less sterically hindered 4-nitro isomer. To achieve exclusive ortho-nitration (the 2-position), a Palladium-Catalyzed C–H Bond Nitration utilizing a removable directing group is the gold standard[4].
The causality behind this method is elegant: by attaching a 2-pyridyl group to the phenolic oxygen, the pyridine nitrogen coordinates with the Palladium(II) catalyst, directing the metal center exclusively to the adjacent ortho C–H bond. This effectively overrides the natural steric repulsion of the 3-methyl group.
Protocol: Pd-Catalyzed Synthesis of 3,5-Dimethyl-2-nitrophenol
This protocol is a self-validating system; each step includes specific analytical checkpoints to ensure reaction fidelity before proceeding.
Step 1: Pyridinylation (Directing Group Installation)
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Reaction: React 3,5-dimethylphenol with 2-bromopyridine in the presence of a base (e.g., K₂CO₃) and a copper catalyst to yield 2-(3,5-dimethylphenoxy)pyridine.
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Validation: TLC monitoring. The product should appear as a highly UV-active spot. Purify via silica gel chromatography.
Step 2: Regiospecific Nitration
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Reagents: In a sealed pressure vessel, combine 0.5 mmol of 2-(3,5-dimethylphenoxy)pyridine, 0.08 mmol Palladium(II) acetate (Pd(OAc)₂), 1.5 mmol Silver nitrite (AgNO₂), and 1.5 mmol Potassium persulfate (K₂S₂O₈) in 6 mL of 1,2-dichloroethane[7].
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Execution: Heat the mixture in an oil bath at 80 °C for 36 hours under an argon atmosphere. Causality: K₂S₂O₈ acts as the terminal oxidant to regenerate the Pd(II) active species, while AgNO₂ provides the nitronium source.
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Validation: Dilute with dichloromethane, filter, and purify via column chromatography (Petroleum Ether:EtOAc 6:1). Yields 2-(3,5-dimethyl-2-nitrophenoxy)pyridine. Verify via IR spectroscopy (ν = 1528 cm⁻¹ for NO₂ stretch)[4].
Step 3: Depyridinylation (Directing Group Removal)
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Activation: Dissolve 0.2 mmol of the nitrated intermediate in 5 mL dry toluene. Add 39.8 μL (0.36 mmol) of methyl trifluoromethanesulfonate (MeOTf) and heat at 100 °C for 2 hours[4]. Causality: MeOTf methylates the pyridine nitrogen, highly activating the C–O bond for cleavage.
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Cleavage: Evaporate the solvent. Add the crude residue to a solution of Na (4.8 mmol) in 5 mL Methanol. Reflux for 15 minutes.
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Isolation & Validation: Evaporate, add water, and extract with ethyl acetate. Purify via column chromatography.
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Final QC: The final product, 3,5-Dimethyl-2-nitrophenol, must present as a white/pale yellow solid with a melting point of 66–67 °C. ¹H NMR (CDCl₃) must show the phenolic -OH proton at δ 10.63 (s, 1H)[7].
Caption: Workflow for the regioselective Pd-catalyzed synthesis of 3,5-dimethyl-2-nitrophenol.
Applications in Drug Development: PIP3 Antagonists
In pharmaceutical chemistry, 3,5-dimethyl-2-nitrophenol is rarely the final active pharmaceutical ingredient (API). Instead, it is a highly valued precursor. Its most prominent application is its reduction to 2-amino-3,5-dimethylphenol , which is subsequently used to synthesize acyl thiourea derivatives[2].
The Mechanistic Pathway to PIP3 Antagonists
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is a crucial lipid second messenger in the PI3K/AKT signaling pathway, which is frequently hyperactivated in various cancers and metabolic disorders. Acyl thioureas synthesized from 3,5-dimethyl-2-nitrophenol have been identified as potent PIP3 antagonists[2].
Workflow for API Generation:
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Nitro Reduction: 3,5-Dimethyl-2-nitrophenol is subjected to catalytic hydrogenation (Pd/C, H₂, 1-2 atm) for 5-6 hours[2]. Causality: This cleanly reduces the nitro group to an amine without disrupting the aromatic ring, yielding 2-amino-3,5-dimethylphenol.
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Thiourea Coupling: The resulting aniline is reacted with a benzoyl isothiocyanate in an acetone solvent system. Causality: The highly nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, forming a stable N-aryl-N-benzoylthiourea linkage.
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Biological Action: The resulting acyl thiourea compound acts as a competitive antagonist at PIP3 binding domains (such as PH domains on AKT), thereby halting downstream oncogenic signaling.
Caption: Synthetic pipeline from 3,5-dimethyl-2-nitrophenol to PIP3 antagonists.
Safety, Handling, and Environmental Fate
As an inherently reactive nitrophenol, CAS 5345-09-5 requires stringent laboratory safety controls.
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Toxicity: It is classified under GHS as Acute Tox. 3 (Oral) , meaning it is highly toxic if swallowed (H301), and Eye Irrit. 2 , causing serious eye irritation (H319)[6].
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Handling Protocols: All synthetic manipulations, especially the depyridinylation step involving methyl trifluoromethanesulfonate (a potent alkylating agent) and metallic sodium, must be conducted in a certified chemical fume hood under an inert argon atmosphere[4].
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Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.
References
- PubChem Compound Summary for CID 220367, 3,5-Dimethyl-2-nitrophenol.
- Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols.
- One pot process for the conversion of aroyl chlorides to acyl thioureas.
- Synthesis method of o-nitrophenol compounds (CN104262159A).
- Studies on the Nucleophilic Aromatic F-Fluorin
Sources
- 1. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 2. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 3. 2-amino-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3,5-Dimethyl-2-nitrophenol | C8H9NO3 | CID 220367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dimethyl-2-nitrophenol | C8H9NO3 | CID 220367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN104262159A - Synthesis method of o-nitrophenol compounds - Google Patents [patents.google.com]
